molecular formula C17H24O6 B1663939 Monoacetoxyscirpenol CAS No. 2623-22-5

Monoacetoxyscirpenol

Cat. No. B1663939
CAS RN: 2623-22-5
M. Wt: 324.4 g/mol
InChI Key: IRXDUBNENLKYTC-QVVXDDFFSA-N
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Description

Monoacetoxyscirpenol is a mycotoxin produced by Fusarium roseum and Fusarium sulphureum . It belongs to the family of Trichothecenes, which are sesquiterpene mycotoxins characterized by the presence of an epoxide ring and a benzoyran derivative with a variant number of hydroxyl, acetyl, or other substituents .


Synthesis Analysis

Trichothecenes, including Monoacetoxyscirpenol, are naturally occurring sesquiterpenoid epoxides. They are powerful inhibitors of eukaryotic protein synthesis, are phytotoxic, insecticidal, and toxic to animals . A rapid, robust, sensitive, and specific LC-MS/MS assay has been developed for the detection of several major classes of known toxic mycotoxins, including Monoacetoxyscirpenol .


Molecular Structure Analysis

Monoacetoxyscirpenol has a molecular formula of C17H24O6 . Its average molecular mass is 324.369 g/mol, and its monoisotopic mass is 324.157 g/mol .


Chemical Reactions Analysis

Trichothecenes, including Monoacetoxyscirpenol, are metabolically transformed to less toxic metabolites by reactions such as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation .


Physical And Chemical Properties Analysis

Monoacetoxyscirpenol has a molecular formula of C17H24O6 . Its average molecular mass is 324.369 g/mol, and its monoisotopic mass is 324.157 g/mol .

Scientific Research Applications

Metabolic Studies and Kinetic Profiles

Monoacetoxyscirpenol has been identified as a key metabolite in studies exploring the metabolic pathways of related compounds. Bauer et al. (1985) found that after oral administration of diacetoxyscirpenol in pigs, monoacetoxyscirpenol was one of the metabolites detected, indicating its role in the metabolic processing of trichothecenes in animals (Bauer et al., 1985).

Development of Analytical Methods

Asam and Rychlik (2006) developed a stable isotope dilution assay (SIDA) for quantitating type A trichothecenes, including monoacetoxyscirpenol, in foods and feeds. This study highlights the importance of monoacetoxyscirpenol in the analytical chemistry field for food safety testing (Asam & Rychlik, 2006).

Study of Fusarium Toxins

Schollenberger, Drochner, and Müller (2007) reviewed the scirpentriol family of type-A trichothecene toxins, including monoacetoxyscirpenol, discussing their structure, biosynthesis, analysis, and toxicity. This research underlines the significance of monoacetoxyscirpenol in the broader context of mycotoxin research (Schollenberger et al., 2007).

Pharmacokinetics in Veterinary Medicine

Coppock et al. (1987) studied the pharmacokinetics of diacetoxyscirpenol, with monoacetoxyscirpenol being a significant metabolite in this process in both swine and cattle. This research has implications for understanding how animals metabolize trichothecenes and the role of monoacetoxyscirpenol in this process (Coppock et al., 1987).

Antibody Production and Immunoassays

Chu, Liang, and Zhang (1984) developed antibodies against diacetoxyscirpenol, a closely related compound to monoacetoxyscirpenol, and explored their specificity, including towards monoacetoxyscirpenol. This work is important for the development of immunoassays and diagnostic tools involving monoacetoxyscirpenol (Chu et al., 1984).

Natural Occurrence and Toxicity Studies

Studies by Mirocha et al. (1976) and Ademoyero and Hamilton (1991) have explored the natural occurrence of monoacetoxyscirpenol in feedstuff and its toxic effects in broiler chickens, respectively. These studies contribute to the understanding of the ecological presence and potential health impacts of monoacetoxyscirpenol (Mirocha et al., 1976); (Ademoyero & Hamilton, 1991).

Insect Metabolism Research

Dowd and Middlesworth (1989) investigated the metabolism of 4-monoacetoxyscirpenol by various insects, providing insights into how different species metabolize this compound, which is crucial for ecological and environmental toxicity studies (Dowd & Middlesworth, 1989).

Safety And Hazards

Monoacetoxyscirpenol is a mycotoxin and is toxic. It is known to be harmful if swallowed or in contact with skin . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wash skin thoroughly after handling .

properties

IUPAC Name

[(1S,2R,7R,9R,10R,11S,12S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXDUBNENLKYTC-OINWIYPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017578
Record name 15-Acetoxyscirpen-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Acetoxyscirpenol

CAS RN

2623-22-5
Record name 15-Acetoxyscirpen-3,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Acetoxyscirpen-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-Acetoxyscirpenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCIRPENOL 15-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9XD0SRM7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
920
Citations
SV Pathre, CJ Mirocha, CM Christensen… - Journal of Agricultural …, 1976 - ACS Publications
… Monoacetoxyscirpenol is the principal toxic … Hence, the toxin is a monoacetate of 3 (monoacetoxyscirpenol) and … The NMR spectra of monoacetoxyscirpenol and scirpentriol are similar …
Number of citations: 52 pubs.acs.org
SP Swanson, HD Rood Jr, JC Behrens… - Applied and …, 1987 - Am Soc Microbiol
The production of deepoxy metabolites of the trichothecene mycotoxins T-2 toxin and diacetoxyscirpenol, including deepoxy HT-2 (DE HT-2), deepoxy T-2 triol, deepoxy T-2 tetraol, …
Number of citations: 67 journals.asm.org
FS Chu, MY Liang, GS Zhang - Applied and environmental …, 1984 - Am Soc Microbiol
… The concentrations causing 50% displacement of radioactive DAS by unlabeled DAS, 4-monoacetoxyscirpenol (MAS), and 15-MAS were found to be 1.5, 130, and 300 ng per assay, …
Number of citations: 41 journals.asm.org
J Bauer, W Bollwahn, M Gareis, B Gedek… - Applied and …, 1985 - Am Soc Microbiol
… Monoacetoxyscirpenol and scirpenetriol were prepared by hydrolysis of diacetoxyscirpenol in a methanolic ammonia solution (11). 4-Acetoxyscirpenediol was prepared by hydrolysis of …
Number of citations: 47 journals.asm.org
PF Dowd, FL Van Middlesworth - Experientia, 1989 - Springer
The metabolism of the trichothecene 4-monoacetoxyscirpenol by intact gut tissue was determined in the fungus-feeding Nitidulid,Carpophilus hemipterus (L.) and the non-fungus-…
Number of citations: 25 link.springer.com
JU Pauly, D BITTER-SUERMANN, K DOSE - 1988 - degruyter.com
… 4-Monoacetoxyscirpenol, 15-monoacetoxyscirpenol and scirpentriol were obtained after partial hydrolysis of DAS and separation by semipreparative HPLC. Triacetoxyscirpenol and …
Number of citations: 18 www.degruyter.com
KE Richardson, GE Toney, CA Haney… - Journal of food …, 1989 - Elsevier
… , 3,15-diacetoxyscirpenol, 15-monoacetoxyscirpenol, 4-monoacetoxyscirpenol, and 3-monoacetoxyscirpenol which are the eight possible members of the scirpentriol family of …
Number of citations: 17 www.sciencedirect.com
A Evidente, G Randazzo, A Visconti, A Bottalico - Mycotoxin Research, 1989 - Springer
The main toxic metabolites of a strain ofFusarium poae, isolated from oats, were diacetoxyscirpenol (DAS) and a monoacetoxyscirpendiol. An accurate 1 H and 13C NMR analysis …
Number of citations: 6 link.springer.com
HM Stahr, PF Ross, W Hyde… - Applied …, 1978 - journals.sagepub.com
… They also found diacetoxyscirpenol, deoxynivalenol, monoacetoxyscirpenol, and zearalenone 6 in feed extracts by the Bamburg and Strong and Ikediobi procedures. Versonder et al. 7 …
Number of citations: 11 journals.sagepub.com
S Asam, M Rychlik - Journal of agricultural and food chemistry, 2006 - ACS Publications
… potatoes, whereas monoacetoxyscirpenol was not present in … for diacetoxyscirpenol and monoacetoxyscirpenol, type 405 … (50 μg/kg) and monoacetoxyscirpenol (500 μg/kg). After this …
Number of citations: 43 pubs.acs.org

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